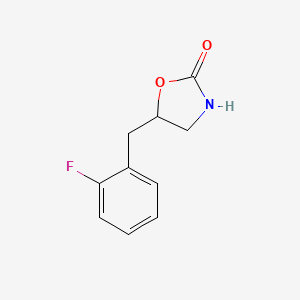
5-((2-Fluorophenyl)methyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluorobenzyl)oxazolidin-2-one is a heterocyclic compound that belongs to the class of oxazolidinones It is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, with a fluorobenzyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorobenzyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction typically requires the presence of a base, such as triethylamine, and is carried out under reflux conditions .
Another method involves the use of N-substituted glycidylcarbamates, which undergo intramolecular cyclization in the presence of a catalyst like triazabicyclodecene. This method allows for the formation of oxazolidin-2-one derivatives with high stereoselectivity .
Industrial Production Methods
Industrial production of 5-(2-Fluorobenzyl)oxazolidin-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
化学反応の分析
Types of Reactions
5-(2-Fluorobenzyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amine derivatives .
科学的研究の応用
5-(2-Fluorobenzyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
作用機序
The mechanism of action of 5-(2-Fluorobenzyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth . The exact molecular pathways and targets may vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with similar applications as linezolid.
Contezolid: Another oxazolidinone derivative under investigation for its antibacterial properties.
Uniqueness
5-(2-Fluorobenzyl)oxazolidin-2-one is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity compared to other oxazolidinone derivatives .
特性
CAS番号 |
62826-16-8 |
|---|---|
分子式 |
C10H10FNO2 |
分子量 |
195.19 g/mol |
IUPAC名 |
5-[(2-fluorophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13) |
InChIキー |
GDFIUBIBYWCBDK-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1)CC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



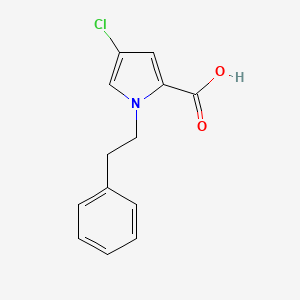
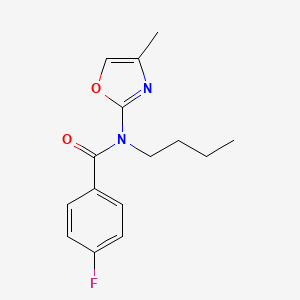
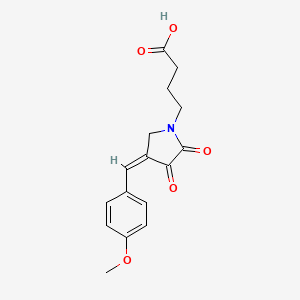
methyl butanoate](/img/structure/B12883359.png)
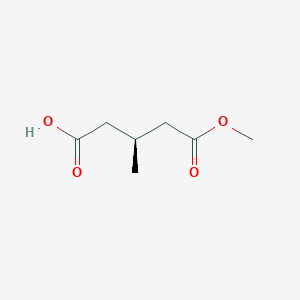
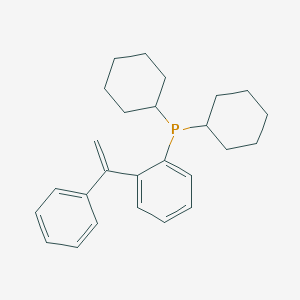

![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)


![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
